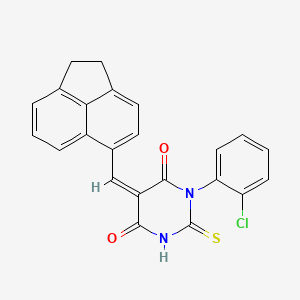![molecular formula C15H20BrN5OS B4675209 6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4675209.png)
6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, an important neurotransmitter and precursor for the synthesis of proteins and nucleotides. BPTES has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and metabolic disorders.
Mecanismo De Acción
6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine inhibits the activity of glutaminase by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, leading to a decrease in the levels of glutamate and other downstream metabolites. This, in turn, leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine has also been shown to decrease the levels of glutamate and other downstream metabolites in cancer cells, leading to a decrease in the levels of ATP and NADPH, which are essential for cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a selective effect on cancer cells and minimal toxicity to normal cells. However, 6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine has some limitations, including its low yield of synthesis and its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on 6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine. One potential direction is the development of more potent and selective inhibitors of glutaminase. Another direction is the investigation of the role of glutaminase inhibition in other diseases, such as neurodegenerative diseases and metabolic disorders. Finally, the use of 6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine in combination with other chemotherapeutic agents and immunotherapies is an area of active research.
Aplicaciones Científicas De Investigación
6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer. It has been shown to selectively inhibit the growth of cancer cells that are dependent on glutamine metabolism for survival. 6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine has also been shown to synergize with other chemotherapeutic agents, such as cisplatin and carboplatin, to enhance their anticancer effects.
Propiedades
IUPAC Name |
6-[2-(4-bromophenoxy)ethylsulfanyl]-2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN5OS/c1-3-17-13-19-14(18-4-2)21-15(20-13)23-10-9-22-12-7-5-11(16)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTNHDOAMRCOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCCOC2=CC=C(C=C2)Br)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[2-(4-bromophenoxy)ethyl]sulfanyl}-N,N'-diethyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4675126.png)
![2-chloro-N-(2-{5-[(ethoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}ethyl)benzamide](/img/structure/B4675134.png)
![N-(3-acetylphenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4675135.png)
![methyl 2-{[(4-chlorobenzyl)sulfonyl]amino}benzoate](/img/structure/B4675140.png)
![3-(2-furyl)-6-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675143.png)

![N-(4-methylphenyl)-2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B4675183.png)
![3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4675198.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4675204.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4675214.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4675221.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4675225.png)

![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4675238.png)